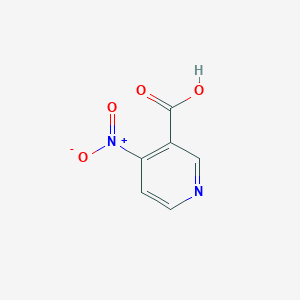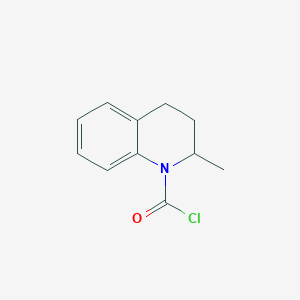
3-Bromo-5-((diethylamino)methyl)-4,5-dimethyl-2(5H)-furanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-((diethylamino)methyl)-4,5-dimethyl-2(5H)-furanone, also known as BDMF, is a synthetic compound that has been widely studied for its potential applications in various fields of science. BDMF is a heterocyclic compound that contains a furanone ring and a diethylaminoethyl group. It has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively investigated.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-((diethylamino)methyl)-4,5-dimethyl-2(5H)-furanone is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. 3-Bromo-5-((diethylamino)methyl)-4,5-dimethyl-2(5H)-furanone has been shown to inhibit the activity of bacterial and fungal enzymes, such as chitinase and β-glucosidase, which are involved in cell wall synthesis. It has also been shown to inhibit the activity of viral enzymes, such as reverse transcriptase, which is involved in viral replication. In addition, 3-Bromo-5-((diethylamino)methyl)-4,5-dimethyl-2(5H)-furanone has been shown to inhibit the activity of cancer-related proteins, such as cyclin-dependent kinases, which are involved in cell cycle regulation.
Effets Biochimiques Et Physiologiques
3-Bromo-5-((diethylamino)methyl)-4,5-dimethyl-2(5H)-furanone has been shown to exhibit various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that 3-Bromo-5-((diethylamino)methyl)-4,5-dimethyl-2(5H)-furanone can inhibit the growth of bacterial and fungal cells, as well as viral replication. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have shown that 3-Bromo-5-((diethylamino)methyl)-4,5-dimethyl-2(5H)-furanone can reduce the growth of tumors in animal models, indicating its potential as a cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Bromo-5-((diethylamino)methyl)-4,5-dimethyl-2(5H)-furanone in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its broad-spectrum activity against various microorganisms and cancer cells, making it a versatile tool for research. However, one limitation of using 3-Bromo-5-((diethylamino)methyl)-4,5-dimethyl-2(5H)-furanone is its potential toxicity at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 3-Bromo-5-((diethylamino)methyl)-4,5-dimethyl-2(5H)-furanone, including its potential applications in drug development, its mechanism of action, and its toxicity profile. One direction is to further investigate the antibacterial, antifungal, and antiviral properties of 3-Bromo-5-((diethylamino)methyl)-4,5-dimethyl-2(5H)-furanone, and to develop new drugs based on its structure. Another direction is to investigate the molecular targets of 3-Bromo-5-((diethylamino)methyl)-4,5-dimethyl-2(5H)-furanone, and to elucidate its mechanism of action in more detail. Finally, future research should aim to better understand the toxicity profile of 3-Bromo-5-((diethylamino)methyl)-4,5-dimethyl-2(5H)-furanone, and to develop safer and more effective derivatives for use in research and drug development.
Méthodes De Synthèse
3-Bromo-5-((diethylamino)methyl)-4,5-dimethyl-2(5H)-furanone can be synthesized using various methods, including the reaction of 4,5-dimethyl-3-bromo-2(5H)-furanone with diethylamine, followed by reduction with sodium borohydride. Another method involves the reaction of 4,5-dimethyl-3-bromo-2(5H)-furanone with diethylamine hydrochloride, followed by reduction with lithium aluminum hydride. Both methods have been shown to yield high purity 3-Bromo-5-((diethylamino)methyl)-4,5-dimethyl-2(5H)-furanone.
Applications De Recherche Scientifique
3-Bromo-5-((diethylamino)methyl)-4,5-dimethyl-2(5H)-furanone has been extensively studied for its potential applications in various fields of science, including chemistry, biology, and pharmacology. It has been shown to exhibit antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new antibiotics and antiviral drugs. 3-Bromo-5-((diethylamino)methyl)-4,5-dimethyl-2(5H)-furanone has also been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer therapies.
Propriétés
Numéro CAS |
106609-75-0 |
|---|---|
Nom du produit |
3-Bromo-5-((diethylamino)methyl)-4,5-dimethyl-2(5H)-furanone |
Formule moléculaire |
C11H18BrNO2 |
Poids moléculaire |
276.17 g/mol |
Nom IUPAC |
3-bromo-5-(diethylaminomethyl)-4,5-dimethylfuran-2-one |
InChI |
InChI=1S/C11H18BrNO2/c1-5-13(6-2)7-11(4)8(3)9(12)10(14)15-11/h5-7H2,1-4H3 |
Clé InChI |
HFZJIUWLPSTTLY-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC1(C(=C(C(=O)O1)Br)C)C |
SMILES canonique |
CCN(CC)CC1(C(=C(C(=O)O1)Br)C)C |
Synonymes |
3-bromo-5-(diethylaminomethyl)-4,5-dimethyl-furan-2-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



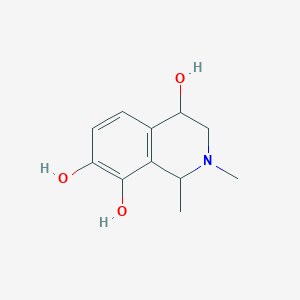
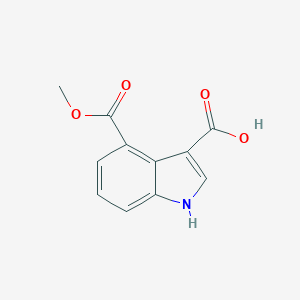
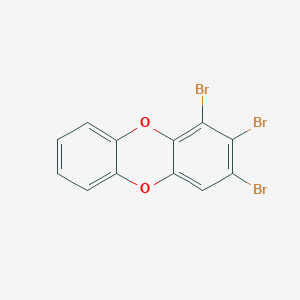
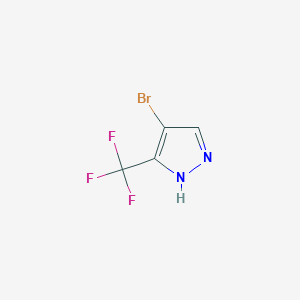
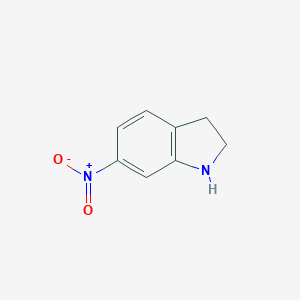
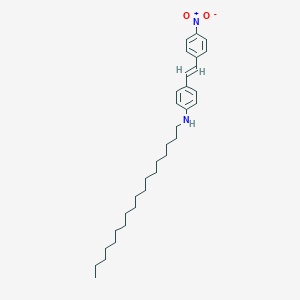
![N-[(Z)-2-(2,5-dihydroxyphenyl)ethenyl]formamide](/img/structure/B33767.png)
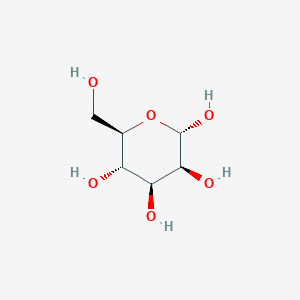
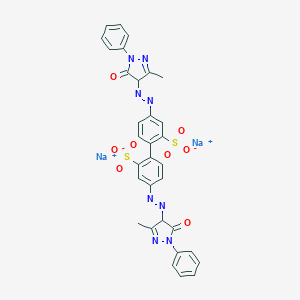
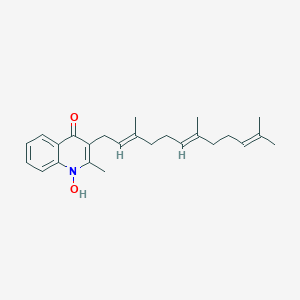
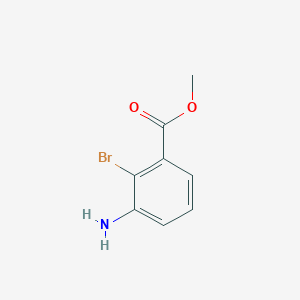
![2-Propenoic acid, 2-methyl-, 7-oxabicyclo[4.1.0]hept-3-ylmethyl ester](/img/structure/B33774.png)
